N-[[3-(Difluoromethoxy)phenyl]methyl]oxirane-2-carboxamide
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Overview
Description
N-[[3-(Difluoromethoxy)phenyl]methyl]oxirane-2-carboxamide is a chemical compound characterized by the presence of a difluoromethoxy group attached to a phenyl ring, which is further connected to an oxirane-2-carboxamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[[3-(Difluoromethoxy)phenyl]methyl]oxirane-2-carboxamide typically involves multiple steps, starting with the preparation of the difluoromethoxyphenyl intermediate. One common method involves the nucleophilic substitution reaction of a suitable phenyl precursor with difluorochloromethane in the presence of a catalyst such as tetrabutylammonium bromide and an acid-binding agent like sodium hydroxide. The reaction is carried out in an organic solvent such as DMF at elevated temperatures (60-120°C) to yield the difluoromethoxyphenyl intermediate .
The intermediate is then subjected to further reactions to introduce the oxirane-2-carboxamide moiety. This can be achieved through a series of steps involving the formation of an epoxide ring and subsequent amidation reactions under controlled conditions.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This involves the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and advanced purification techniques to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
N-[[3-(Difluoromethoxy)phenyl]methyl]oxirane-2-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxirane derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to yield reduced forms of the compound.
Substitution: The difluoromethoxy group can undergo nucleophilic substitution reactions with various nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Nucleophiles like amines, thiols, and alcohols can be used in substitution reactions, often in the presence of a base like sodium hydroxide or potassium carbonate.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions yield oxirane derivatives, while reduction reactions produce reduced forms of the compound with altered functional groups.
Scientific Research Applications
N-[[3-(Difluoromethoxy)phenyl]methyl]oxirane-2-carboxamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of fluorinated compounds with unique properties.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of drugs targeting specific molecular pathways.
Industry: The compound’s unique chemical properties make it useful in the development of advanced materials, including polymers and coatings.
Mechanism of Action
The mechanism of action of N-[[3-(Difluoromethoxy)phenyl]methyl]oxirane-2-carboxamide involves its interaction with specific molecular targets. The difluoromethoxy group enhances the compound’s ability to form hydrogen bonds, which can influence its binding affinity to enzymes and receptors. The oxirane ring is reactive and can undergo ring-opening reactions, leading to the formation of covalent bonds with target molecules. These interactions can modulate various biochemical pathways, resulting in the compound’s observed effects.
Comparison with Similar Compounds
Similar Compounds
- N-[3,5-bis(trifluoromethyl)phenyl]-3-hydroxynaphthalene-2-carboxamide
- N-[4-bromo-3-(trifluoromethyl)phenyl]-3-hydroxynaphthalene-2-carboxamide
Uniqueness
N-[[3-(Difluoromethoxy)phenyl]methyl]oxirane-2-carboxamide is unique due to the presence of the difluoromethoxy group, which imparts distinct chemical properties such as increased lipophilicity and enhanced hydrogen bonding capabilities
Properties
IUPAC Name |
N-[[3-(difluoromethoxy)phenyl]methyl]oxirane-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11F2NO3/c12-11(13)17-8-3-1-2-7(4-8)5-14-10(15)9-6-16-9/h1-4,9,11H,5-6H2,(H,14,15) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LDBHIUXHUXGDKK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(O1)C(=O)NCC2=CC(=CC=C2)OC(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11F2NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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